molecular formula C5H5ClS2 B8000139 5-Chloro-2-thienyl methyl sulfide

5-Chloro-2-thienyl methyl sulfide

Cat. No.: B8000139
M. Wt: 164.7 g/mol
InChI Key: GUNLKGKZGKYEMY-UHFFFAOYSA-N
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Description

5-Chloro-2-thienyl methyl sulfide is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a methyl sulfide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the chlorination of 2-thienyl methyl sulfide using chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out in an inert solvent like chloroform at a temperature of around 30°C, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of thiophene derivatives, including 5-Chloro-2-thienyl methyl sulfide, often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-thienyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-2-thienyl methyl sulfide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    2-Chlorothiophene: Similar structure but lacks the methyl sulfide group.

    5-Bromo-2-thienyl methyl sulfide: Bromine atom instead of chlorine.

    2-Methylthiophene: Lacks the chlorine atom.

Uniqueness: 5-Chloro-2-thienyl methyl sulfide is unique due to the presence of both chlorine and methyl sulfide groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

2-chloro-5-methylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNLKGKZGKYEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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